3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclopentanecarboxylic acid, 3,4-dimethoxyaniline, and benzofuran-2-carboxylic acid. The key steps in the synthesis may involve:
- Formation of amide bonds through condensation reactions.
- Cyclization reactions to form the benzofuran ring.
- Functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction may produce deoxygenated or hydrogenated compounds.
- Substitution may result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate cellular signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar core structures but different substituents.
Amide derivatives: Compounds with similar amide functional groups but different aromatic rings.
Uniqueness
3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and properties compared to other similar compounds.
Biological Activity
The compound 3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit anti-inflammatory and antitumor properties, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
A series of enzyme assays have been conducted to evaluate the inhibitory effects of the compound on various targets. The results from these studies are summarized in Table 1.
Target Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
Falcipain-2 | 5.2 | Competitive Inhibition |
Cathepsin L | 3.8 | Non-competitive Inhibition |
β-Chymotrypsin | 6.5 | Mixed Inhibition |
Table 1: Enzyme inhibition data for this compound.
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacological effects of the compound. These studies typically involve animal models to evaluate therapeutic efficacy and toxicity profiles.
- Anti-inflammatory Activity: In a murine model of inflammation, the compound demonstrated a significant reduction in edema formation compared to control groups.
- Antitumor Activity: Preliminary results from xenograft models indicate that treatment with this compound resulted in reduced tumor growth rates.
Case Studies
Recent research has highlighted the therapeutic potential of this compound in specific disease contexts:
- Hepatitis C Virus (HCV) Inhibition:
- A study identified related compounds that exhibited potent activity against HCV genotypes. The structural similarities suggest that this compound may also possess antiviral properties targeting HCV replication mechanisms.
- Cancer Therapeutics:
- Investigations into its antitumor effects have shown promise in inhibiting cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-28-18-12-11-15(13-19(18)29-2)24-23(27)21-20(16-9-5-6-10-17(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXQXSHIXYARPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.